Methyl 3-(2-chloroacetyl)benzoate
Overview
Description
“Methyl 3-(2-chloroacetyl)benzoate” is a chemical compound with the CAS Number: 177328-89-1 . It has a molecular weight of 212.63 and its IUPAC name is methyl 3- (chloroacetyl)benzoate . It is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 3-(2-chloroacetyl)benzoate” often involves the use of 2-amino and 2-mercapto substituted benzothiazoles . These compounds are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The InChI code for “Methyl 3-(2-chloroacetyl)benzoate” is 1S/C10H9ClO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-(2-chloroacetyl)benzoate” is a powder and is stored at a temperature of 4 degrees Celsius . Its molecular weight is 212.63 .Scientific Research Applications
Organic Synthesis
Methyl 3-(2-chloroacetyl)benzoate could be used as a starting material or intermediate in organic synthesis . The presence of the chloroacetyl group makes it a potential electrophile, which could undergo nucleophilic substitution reactions with various nucleophiles.
Agricultural Applications
While not directly related to Methyl 3-(2-chloroacetyl)benzoate, it’s worth noting that methyl benzoate, a structurally similar compound, has been studied as a potential pesticide . It’s possible that Methyl 3-(2-chloroacetyl)benzoate could have similar applications.
Safety and Hazards
“Methyl 3-(2-chloroacetyl)benzoate” is classified as a dangerous substance . It has hazard statements H302, H315, H318, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “Methyl 3-(2-chloroacetyl)benzoate” and similar compounds involve the development of new drugs and materials and new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Mechanism of Action
Target of Action
Methyl 3-(2-chloroacetyl)benzoate is a type of local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels located on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
The compound acts by binding to specific sites on the sodium ion channels . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked , leading to a temporary loss of sensation, particularly pain .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels disrupts the normal flow of ions across the nerve cell membrane . This disruption prevents the propagation of action potentials along nerve fibers, thereby inhibiting the transmission of sensory information to the brain .
Pharmacokinetics
Like other local anesthetics, it is likely to be rapidly absorbed and distributed in the body following administration . Its bioavailability would be influenced by factors such as the route of administration and the presence of any formulation additives that enhance absorption .
Result of Action
The primary result of Methyl 3-(2-chloroacetyl)benzoate’s action is the temporary relief of pain . By blocking nerve impulses, it prevents the sensation of pain from being transmitted to the brain . This makes it useful for procedures requiring local anesthesia, such as dental procedures, minor surgeries, and certain diagnostic tests .
Action Environment
The action, efficacy, and stability of Methyl 3-(2-chloroacetyl)benzoate can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to penetrate nerve membranes . Additionally, the presence of other substances, such as vasoconstrictors, can affect the compound’s absorption and duration of action .
properties
IUPAC Name |
methyl 3-(2-chloroacetyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEVLGYXZFFPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177328-89-1 | |
Record name | methyl 3-(2-chloroacetyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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